molecular formula C19H17ClF3NO2 B11021209 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B11021209
M. Wt: 383.8 g/mol
InChI Key: ZGVUXUPHPVGVKE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and piperidine.

    Substitution Reactions: The chlorophenyl and trifluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 4-chlorobenzaldehyde can react with piperidine to form 4-(4-chlorophenyl)piperidine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.

    Final Coupling: The final step involves coupling the hydroxylated piperidine with 2,4,5-trifluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an antagonist or agonist at certain receptor sites, altering neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but lacking the trifluorophenyl group.

    2,4,5-Trifluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.

    Haloperidol: A well-known antipsychotic drug with a similar piperidine structure.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is unique due to the presence of both chlorophenyl and trifluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in drug synthesis and its ability to interact with multiple molecular targets.

Properties

Molecular Formula

C19H17ClF3NO2

Molecular Weight

383.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C19H17ClF3NO2/c20-14-3-1-13(2-4-14)19(26)5-7-24(8-6-19)18(25)10-12-9-16(22)17(23)11-15(12)21/h1-4,9,11,26H,5-8,10H2

InChI Key

ZGVUXUPHPVGVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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